molecular formula C25H21FN4O3 B2386370 N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251632-68-4

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2386370
CAS RN: 1251632-68-4
M. Wt: 444.466
InChI Key: RDHJHIXWLKSDEJ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H21FN4O3 and its molecular weight is 444.466. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

This compound belongs to a broader class of carboxamide derivatives that have been synthesized and tested for their cytotoxic activity. Such compounds, including various benzo[b][1,6]naphthyridin-(5H)ones derivatives, have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. The synthesis process involves extending previous reactions to encompass a broad range of 2-substituents, demonstrating the compound's versatility and potential in developing anticancer drugs (Deady et al., 2005).

Antibacterial Activity

Naphthyridine derivatives have also been explored for their antibacterial properties. A study on pyridonecarboxylic acids, closely related to the compound , highlighted their synthesis and antibacterial activity, particularly against gram-positive and gram-negative bacteria. This underscores the potential use of these compounds in developing new antibacterial agents (Egawa et al., 1984).

Antitumor Agents

The compound's framework has been utilized in creating novel antitumor agents, particularly through the modification of naphthyridine-3-carboxylic acids. Such modifications aim to enhance cytotoxic activity against various tumor cell lines, indicating the compound's role in the ongoing search for effective cancer treatments (Tsuzuki et al., 2004).

Anti-Inflammatory and Anticancer Potential

Research has identified derivatives of 1,8-naphthyridine-3-carboxamide with significant cytotoxicity against cancer cell lines and the ability to inhibit inflammatory cytokines. This dual activity suggests the compound's potential for development as a therapeutic agent with both anti-cancer and anti-inflammatory properties (Madaan et al., 2013).

properties

IUPAC Name

N-(3-fluorophenyl)-7-methyl-1-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3/c1-15-6-9-18(10-7-15)28-22(31)14-30-13-21(23(32)20-11-8-16(2)27-24(20)30)25(33)29-19-5-3-4-17(26)12-19/h3-13H,14H2,1-2H3,(H,28,31)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHJHIXWLKSDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

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